5-Cyclopropoxy-4-methoxy-2-(methylthio)pyridine
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Overview
Description
5-CYCLOPROPOXY-4-METHOXY-2-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and a methylsulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-4-METHOXY-2-(METHYLSULFANYL)PYRIDINE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Functional Groups: The cyclopropoxy, methoxy, and methylsulfanyl groups are introduced to the pyridine ring through substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the functional groups.
Industrial Production Methods
In industrial settings, the production of 5-CYCLOPROPOXY-4-METHOXY-2-(METHYLSULFANYL)PYRIDINE involves large-scale chemical reactions under controlled conditions. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis reactions efficiently.
Purification: The compound is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPOXY-4-METHOXY-2-(METHYLSULFANYL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: The functional groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives.
Scientific Research Applications
5-CYCLOPROPOXY-4-METHOXY-2-(METHYLSULFANYL)PYRIDINE is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPOXY-4-METHOXY-2-(METHYLSULFANYL)PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 5-CYCLOPROPOXY-2-METHOXY-4-(METHYLSULFANYL)PYRIDINE
- 4-CYCLOPROPOXY-5-METHOXY-2-(METHYLSULFANYL)PYRIDINE
Uniqueness
5-CYCLOPROPOXY-4-METHOXY-2-(METHYLSULFANYL)PYRIDINE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methoxy-2-methylsulfanylpyridine |
InChI |
InChI=1S/C10H13NO2S/c1-12-8-5-10(14-2)11-6-9(8)13-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
KGDYFHUMGORYSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1OC2CC2)SC |
Origin of Product |
United States |
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